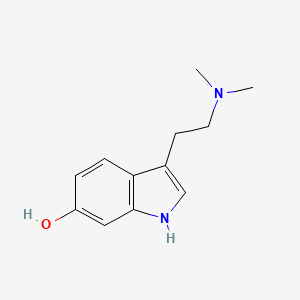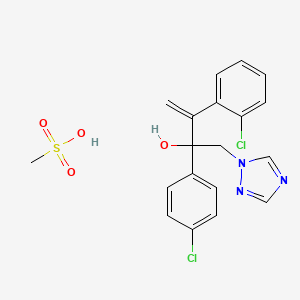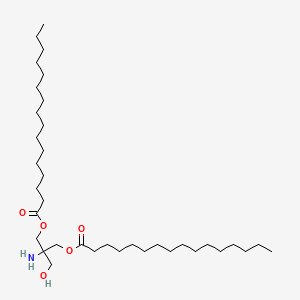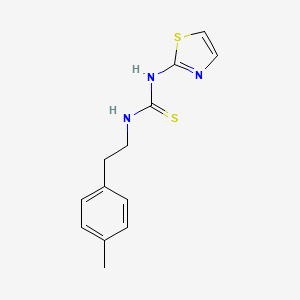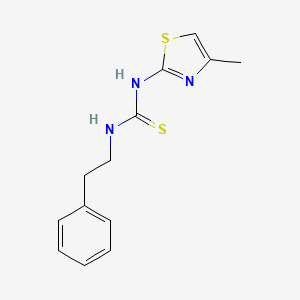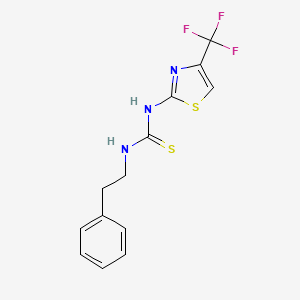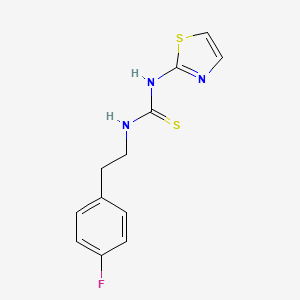
Thiourea, N-(4-ethyl-2-thiazolyl)-N'-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PT-315 is a platinum-based compound that has garnered significant interest in various fields of scientific research. Platinum compounds are well-known for their applications in catalysis, medicine, and materials science due to their unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of PT-315 typically involves the use of platinum precursors and organic ligands. One common method is the metal-organic chemical deposition technique, which allows for the deposition of platinum nanoparticles onto various support materials. This method involves moderate temperatures and an inert gas supply, resulting in well-dispersed platinum nanoparticles . Industrial production methods often utilize impregnation techniques to achieve high dispersion and optimal physical structure of the platinum on the catalyst surface .
Analyse Chemischer Reaktionen
PT-315 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, in catalytic oxidation reactions, PT-315 can facilitate the conversion of carbon monoxide to carbon dioxide. Common reagents used in these reactions include oxygen and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PT-315 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, platinum-based compounds like PT-315 are explored for their potential anticancer properties. They can form complexes with DNA, leading to the inhibition of DNA replication and transcription, which is crucial for cancer treatment . Additionally, PT-315 is used in industrial applications for the production of fine chemicals and in environmental applications for pollution control .
Wirkmechanismus
The mechanism of action of PT-315 involves its interaction with biological molecules, particularly DNA. PT-315 forms covalent bonds with the nitrogen atoms in the purine bases of DNA, leading to the formation of platinum-DNA adducts. These adducts disrupt the DNA structure, preventing replication and transcription, ultimately leading to cell death. This mechanism is similar to that of other platinum-based anticancer drugs .
Vergleich Mit ähnlichen Verbindungen
PT-315 can be compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a similar mechanism of action, PT-315 may exhibit unique properties in terms of its reactivity and stability. For example, cisplatin is known for its high efficacy in cancer treatment but also for its significant side effects. PT-315 may offer a different balance of efficacy and toxicity, making it a valuable addition to the family of platinum-based compounds .
Eigenschaften
CAS-Nummer |
149485-47-2 |
|---|---|
Molekularformel |
C14H17N3S2 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-(4-ethyl-1,3-thiazol-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C14H17N3S2/c1-2-12-10-19-14(16-12)17-13(18)15-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,15,16,17,18) |
InChI-Schlüssel |
SMLAKAQKPKAWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CSC(=N1)NC(=S)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,3R,4R)-3-[(5-chloro-2-{[(7S)-1-methoxy-7-(morpholin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino}pyrimidin-4-yl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/no-structure.png)
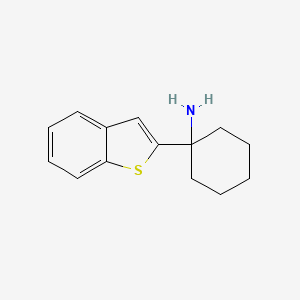
![[3H]iometopane](/img/structure/B3061748.png)
